molecular formula C14H14N6O3 B2745934 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034354-72-6

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2745934
CAS RN: 2034354-72-6
M. Wt: 314.305
InChI Key: NGBPRICMNNEODX-UHFFFAOYSA-N
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Description

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring which is a type of fused heterocyclic compound containing nitrogen atoms . This type of structure is often found in various pharmaceuticals and exhibit diverse biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including a pyridine ring and a triazole ring. These structures are often involved in pi stacking interactions and hydrogen bonding in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the exact structure and the functional groups present. Generally, they might exhibit good thermal stability .

Scientific Research Applications

Antimicrobial Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its derivatives have been explored for their antimicrobial properties. For instance, Bhuiyan et al. (2006) synthesized various thienopyrimidine derivatives exhibiting pronounced antimicrobial activity, highlighting the potential of these compounds in addressing microbial infections. Similar studies by El‐Kazak and Ibrahim (2013) also focused on synthesizing novel compounds, including pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, showing promising antimicrobial activities (Bhuiyan et al., 2006) (El‐Kazak & Ibrahim, 2013).

Antiproliferative Activity

Research has also been conducted on the antiproliferative effects of related compounds. Ilić et al. (2011) prepared a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibitory effects on the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and treatment (Ilić et al., 2011).

Herbicidal Activity

Moran (2003) explored the herbicidal properties of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds. These compounds were found to have excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential use in agriculture for weed control (Moran, 2003).

Cardiovascular and Anti-Asthmatic Activities

Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines with potential cardiovascular benefits, exhibiting coronary vasodilating and antihypertensive activities. Additionally, Kuwahara et al. (1997) synthesized ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, demonstrating anti-asthmatic activities by inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs (Sato et al., 1980) (Kuwahara et al., 1997).

Mechanism of Action

The mechanism of action of such compounds largely depends on their biological target. Triazole derivatives are known to interact with various enzymes and receptors in the body .

Future Directions

Future research could focus on synthesizing the compound and studying its biological activity. Given the biological activity of similar compounds, it could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-2-23-13-6-4-10-17-18-11(20(10)19-13)8-16-14(22)9-3-5-12(21)15-7-9/h3-7H,2,8H2,1H3,(H,15,21)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBPRICMNNEODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CNC(=O)C=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide

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